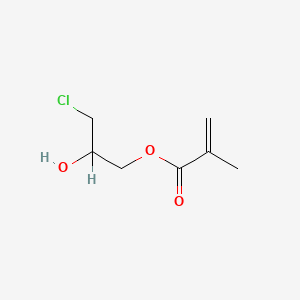

3-Chloro-2-hydroxypropyl methacrylate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKMFQGAZVMXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30607-87-5 | |

| Record name | Poly(3-chloro-2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30884512 | |

| Record name | 1-Chloro-3-methacryloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13159-52-9 | |

| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-3-methacryloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 2 Hydroxypropyl Methacrylate

Esterification Reactions for Monomer Preparation

The principal method for synthesizing 3-chloro-2-hydroxypropyl methacrylate (B99206) involves the direct esterification reaction between methacrylic acid and epichlorohydrin (B41342). google.comijarsct.co.in This reaction opens the epoxide ring of epichlorohydrin and forms an ester linkage with the carboxylic acid group of methacrylic acid, resulting in the desired chlorohydrin methacrylate monomer. The general reaction is a nucleophilic addition where the carboxylic acid attacks the epoxide.

The reaction between methacrylic acid and epichlorohydrin is typically facilitated by a catalyst to achieve practical reaction rates and yields. Various catalytic systems have been employed, with basic catalysts being common. Tertiary amines, such as triethylamine, are effective in promoting the reaction. ijarsct.co.in Quaternary ammonium (B1175870) salts also serve as efficient catalysts for this transformation. ijarsct.co.in The catalyst's role is to activate the epichlorohydrin ring, making it more susceptible to nucleophilic attack by the methacrylic acid. The choice of catalyst is crucial for controlling the reaction's selectivity and minimizing the formation of byproducts.

Optimizing reaction conditions is critical for maximizing the yield and purity of 3-chloro-2-hydroxypropyl methacrylate while minimizing side reactions. Key parameters that are controlled include stoichiometry, temperature, and the order of reactant addition.

To enhance selectivity and reduce the formation of side products, a specific molar ratio of the reactants is maintained. A method has been developed where 0.5 to 2 moles of epichlorohydrin are used for every mole of methacrylic acid. google.com Furthermore, the controlled addition of epichlorohydrin to methacrylic acid in the presence of the catalyst has been shown to improve the reaction's outcome. google.com

Reaction temperature is another vital parameter. For instance, a synthesis procedure involves heating the mixture of acrylic acid, epichlorohydrin, catalyst, and a polymerization inhibitor first to 80°C for one hour, and then increasing the temperature to 105°C for two hours to drive the reaction to completion. ijarsct.co.in The inclusion of a polymerization inhibitor, such as tert-butyl hydroquinone (B1673460) (TBHQ) or monomethyl ether hydroquinone (MEHQ), is standard practice to prevent the premature polymerization of the methacrylate group under heating. ijarsct.co.insigmaaldrich.com

Table 1: Optimized Reaction Parameters

| Parameter | Optimized Condition | Rationale |

| Molar Ratio (Epichlorohydrin:Methacrylic Acid) | 0.5:1 to 2:1 google.com | Controls stoichiometry to favor product formation and minimize unreacted starting material. |

| Reactant Addition | Epichlorohydrin added to methacrylic acid google.com | Enhances selectivity and reduces the formation of byproducts. |

| Temperature | Staged heating (e.g., 80°C then 105°C) ijarsct.co.in | Balances reaction rate with control over side reactions. |

| Catalyst | Tertiary amines or quaternary ammonium salts ijarsct.co.in | Facilitates the epoxide ring-opening reaction. |

| Inhibitor | e.g., MEHQ, TBHQ ijarsct.co.insigmaaldrich.com | Prevents unwanted polymerization of the monomer during synthesis. |

The reaction between epichlorohydrin and a nucleophile can theoretically result in two isomers, depending on which carbon of the epoxide ring is attacked. The primary product is this compound, resulting from the attack at the terminal carbon of the epoxide. However, the formation of the isomeric product, 2-chloro-1-(hydroxymethyl)ethyl methacrylate, is also possible. The selectivity for the desired 3-chloro isomer is generally high. Controlling reaction conditions such as temperature and the choice of catalyst is essential in directing the regioselectivity of the epoxide opening and thus minimizing the formation of the undesired isomer. google.com

Alternative Synthetic Routes to Chlorohydroxypropyl Methacrylate Structures

An alternative pathway to synthesize related structures involves a two-step process. This method first involves the reaction of methacrylic acid with a base, such as sodium hydroxide, to form the sodium salt of the acid (sodium methacrylate). ijarsct.co.in This salt is then reacted with epichlorohydrin. google.comijarsct.co.in This route, which proceeds through a salt intermediate, can sometimes offer advantages in terms of reaction control and product isolation, although it is less direct than the single-step esterification.

Precursors and Downstream Derivatives for Synthesis

The primary chemical precursors for the synthesis of this compound are methacrylic acid and epichlorohydrin . google.comijarsct.co.in These compounds provide the necessary methacrylate and chlorohydrin functionalities, respectively.

Table 2: Key Precursors for Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

| Methacrylic Acid | C4H6O2 | Provides the methacrylate group. |

| Epichlorohydrin | C3H5ClO | Provides the 3-carbon backbone with chloro and epoxide groups. |

This compound is itself a valuable intermediate for the synthesis of other important chemical compounds. A significant downstream derivative is glycidyl (B131873) methacrylate . This is produced through a dehydrochlorination reaction of this compound, where the molecule undergoes an internal ring-closing reaction in the presence of a base to form an epoxide ring. google.com Additionally, this compound can be used as a monomer in polymerization reactions to create functional polymers. rsc.org The presence of the hydroxyl and chloro groups on the polymer side chains allows for further post-polymerization modifications. rsc.org

Homopolymerization and Copolymerization Dynamics of 3 Chloro 2 Hydroxypropyl Methacrylate

Homopolymerization Investigations

The homopolymerization of 3-Chloro-2-hydroxypropyl methacrylate (B99206) has been explored through various methods, including traditional radical polymerization and more advanced controlled polymerization techniques. These studies provide insights into the monomer's reactivity and the potential to synthesize well-defined polymers based on this functional methacrylate.

Radical Polymerization Mechanisms

The free-radical polymerization of 3-Chloro-2-hydroxypropyl methacrylate follows the classical three stages of initiation, propagation, and termination. An initiator, typically a peroxide or an azo compound, is used to generate initial radical species that react with the CHPMA monomer. This process leads to the formation of a polymer chain. While the general principles of radical polymerization apply to CHPMA, specific kinetic data and detailed mechanistic studies focusing solely on its homopolymerization are not extensively documented in publicly available research.

The choice of solvent can significantly influence the outcome of free-radical polymerization. Solvents can affect the solubility of the monomer and the resulting polymer, the kinetics of the polymerization reaction, and the conformation of the growing polymer chains. For polar monomers like methacrylates with hydroxyl groups, the polarity of the solvent and its ability to form hydrogen bonds can play a crucial role. cmu.edu The selection of a suitable solvent is essential to control the polymerization process and to obtain a polymer with the desired properties. While the general effects of solvents on methacrylate polymerization are known, specific research detailing the influence of different solvents on the homopolymerization of this compound is limited.

Controlled Polymerization Techniques

To achieve better control over the polymer architecture, including molecular weight and dispersity, controlled polymerization techniques have been applied to this compound.

Nitroxide-Mediated Polymerization (NMP) has been successfully employed for the homopolymerization of this compound. rsc.org This technique utilizes a nitroxide stable free radical to reversibly terminate the growing polymer chains, allowing for controlled chain growth. A specific example of the NMP of CHPMA involves the use of the BlocBuilder MA® initiator, which is a nitroxide-based initiator. rsc.org The polymerization is typically carried out under an inert atmosphere to prevent side reactions with oxygen.

The following table summarizes the experimental conditions for the nitroxide-mediated homopolymerization of this compound. rsc.org

| Parameter | Value |

| Monomer | This compound |

| Initiator | BlocBuilder MA® |

| Solvent | 1,4-dioxane |

| Temperature | 90 °C |

| Reaction Time | 2 hours |

This table is based on experimental data for the homopolymerization of this compound. rsc.org

The use of NMP for the homopolymerization of this compound allows for a degree of control over the polymerization process. The reversible termination mechanism inherent to NMP helps to maintain a low concentration of active radical species, which in turn suppresses irreversible termination reactions and leads to a more uniform growth of polymer chains. This results in polymers with a narrower molecular weight distribution (lower dispersity) compared to those synthesized by conventional free-radical polymerization.

Kinetic studies of NMP typically involve monitoring the evolution of monomer conversion over time and the change in molecular weight and dispersity of the polymer. For the homopolymerization of CHPMA, analysis of the resulting polymer by size-exclusion chromatography (SEC) can provide valuable information on the molecular weight and dispersity, offering insights into the level of control achieved during the polymerization. rsc.org

The following table presents the results from the characterization of poly(this compound) synthesized by NMP. rsc.org

| Property | Value |

| Number-average molecular weight (Mn) | 56,700 g/mol |

| Dispersity (Đ) | 1.54 |

This table is based on the characterization of poly(this compound) synthesized via NMP, with polystyrene standards used for calibration. rsc.org

Copolymerization Studies with Diverse Comonomers

The true potential of a monomer is often realized through copolymerization, a process that allows for the fine-tuning of polymer properties by incorporating different monomeric units into a single polymer chain. The following sections explore the copolymerization of CHPMA with various vinyl monomers, shedding light on its reactivity and the characteristics of the resulting copolymers.

Investigation of Reactivity Ratios in Copolymerization Systems

A crucial aspect of understanding copolymerization is the determination of monomer reactivity ratios (r1 and r2). These dimensionless parameters quantify the relative tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus a molecule of the comonomer (cross-propagation). The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior: a value close to 1 indicates a random copolymer, a value close to 0 suggests a tendency towards alternation, and values significantly greater than 1 point towards block copolymer formation.

A study by Kucharski and Lubczak investigated the free-radical copolymerization of this compound (M1) with acrylamide (M2). The reactivity ratios were determined using the Fineman-Ross and Kelen-Tüdös methods, providing valuable insights into the copolymerization behavior of this system.

| Copolymerization System | r1 (CHPMA) | r2 (Acrylamide) | r1 * r2 | Copolymerization Behavior |

| CHPMA - Acrylamide | 0.85 | 0.35 | 0.2975 | Tendency towards alternation |

This table presents the reactivity ratios for the copolymerization of this compound (CHPMA) with Acrylamide.

The data clearly indicates that in this specific system, there is a preference for the growing polymer chain to add the other monomer, leading to a more alternating structure rather than long sequences of a single monomer.

Free Radical Copolymerization with Vinyl Monomers

Free radical polymerization is a widely used and robust method for synthesizing a vast array of polymers. The copolymerization of CHPMA with various vinyl monomers via this mechanism allows for the incorporation of its functional groups into different polymer backbones.

The copolymerization of this compound with acrylamide introduces hydrophilic and reactive amide groups into the polymer structure, opening up possibilities for applications in hydrogels and other water-soluble materials. As established in the investigation of their reactivity ratios, the CHPMA-acrylamide system exhibits a tendency towards alternation. This suggests that the resulting copolymer will have a more regular distribution of the two monomer units along the polymer chain, which can significantly influence the material's properties, such as its swelling behavior and mechanical strength.

Controlled Radical Copolymerization for Block Copolymer Architectures

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with well-defined architectures, molecular weights, and low dispersity. These methods are particularly valuable for the synthesis of block copolymers, where distinct polymer chains with different properties are covalently linked.

The synthesis of block copolymers containing a CHPMA segment and a styrenic segment has been successfully achieved using nitroxide-mediated polymerization (NMP), a prominent CRP technique. A study by Eichhorn et al. demonstrated the synthesis of well-defined block copolymers of CHPMA with styrene (B11656), 4-methoxymethylstyrene (MMS), and 9-(4-vinylbenzyl)-9H-carbazole (VBC).

In this approach, a poly(CHPMA) macroinitiator is first synthesized via NMP. This macroinitiator is then used to initiate the polymerization of the styrenic comonomer, resulting in the formation of a diblock copolymer. The progress of these polymerizations can be monitored by techniques such as size-exclusion chromatography (SEC), which shows a clear shift to higher molecular weights upon the addition of the second block, confirming the successful chain extension.

Below are representative data from the synthesis of these block copolymers:

| Block Copolymer System | P(CHPMA) Macroinitiator Mn ( g/mol ) | PDI | Block Copolymer Mn ( g/mol ) | PDI |

| PCHPMA-b-PStyrene | 5,800 | 1.25 | 15,200 | 1.30 |

| PCHPMA-b-P(MMS) | 6,200 | 1.28 | 18,500 | 1.35 |

| PCHPMA-b-P(VBC) | 5,500 | 1.22 | 16,800 | 1.28 |

This table showcases the molecular weight (Mn) and polydispersity index (PDI) of the initial poly(CHPMA) macroinitiator and the final block copolymers with different styrenic comonomers, synthesized via Nitroxide-Mediated Polymerization.

These results highlight the effectiveness of NMP in creating well-defined block copolymers incorporating the functional this compound unit. The ability to introduce blocks of styrenic monomers with different functionalities (e.g., the carbazole group in VBC for potential electronic applications) demonstrates the versatility of this approach for designing advanced polymeric materials.

Optimization of Reaction Conditions for Block Extension

The synthesis of well-defined block copolymers containing this compound (CHPMA) is crucial for the development of advanced materials with tailored properties. Nitroxide-mediated polymerization (NMP) has been explored for this purpose, particularly for the extension of a polystyrene (PS) macroinitiator with CHPMA and a controlling comonomer.

In a notable study, a polystyrene-block-poly((this compound)-co-(4-methoxymethylstyrene)) (PS-b-P(CHPMA-co-MMS)) block copolymer was synthesized. rsc.org The process began with the preparation of a polystyrene macroinitiator using BlocBuilder MA® as the initiator at a temperature of 110 °C for 20 hours. rsc.org

The subsequent block extension was carried out in 1,4-dioxane at 90°C for 2 hours. rsc.org The reaction mixture for this second stage consisted of the polystyrene macroinitiator, CHPMA, and 4-methoxymethylstyrene (MMS) as the comonomer. rsc.org The use of a controlling comonomer like MMS is often necessary in the NMP of methacrylates to maintain control over the polymerization process. rsc.org

The resulting block copolymer was characterized by size-exclusion chromatography (SEC), which revealed a number-average molecular weight (Mn) of 56,700 g/mol and a polydispersity index (PDI) of 1.54. rsc.org The conditions for this specific block extension are summarized in the following table.

Table 1: Reaction Conditions for the Block Extension of Polystyrene with CHPMA and MMS

| Parameter | Value |

|---|---|

| Macroinitiator | Polystyrene (PS) |

| Initiator for Macroinitiator | BlocBuilder MA® |

| Monomers for Block Extension | This compound (CHPMA), 4-methoxymethylstyrene (MMS) |

| Solvent | 1,4-dioxane |

| Temperature | 90 °C |

| Time | 2 hours |

| Resulting Mn | 56,700 g/mol |

| Resulting PDI | 1.54 |

The optimization of such reaction conditions is critical for achieving desired molecular weights and low polydispersity, which are key indicators of a controlled polymerization process. Factors that can be varied to optimize the block extension include the initiator concentration, the ratio of monomers to the macroinitiator, the reaction temperature, and the reaction time. nih.govnih.gov For instance, the concentration of the initiator directly influences the number of growing polymer chains and, consequently, the final molecular weight. nih.govnih.gov Temperature plays a significant role in the rate of polymerization and the control exerted by the nitroxide mediator. nih.gov Higher temperatures can lead to faster reactions but may also increase the likelihood of side reactions that can broaden the molecular weight distribution. nih.gov

Crosslinking Copolymerization

The presence of the methacrylate group in this compound allows it to readily participate in copolymerization reactions, and its bifunctional nature makes it a suitable candidate for the formation of crosslinked polymer networks. These networks are three-dimensional structures that are insoluble in solvents but can swell to a significant degree.

Ethylene (B1197577) Dimethacrylate (EDMA) Systems

Ethylene dimethacrylate (EDMA) is a common crosslinking agent used in the polymerization of methacrylate monomers. The copolymerization of CHPMA with EDMA leads to the formation of a crosslinked poly(this compound-co-ethylene dimethacrylate) (poly(CHPMA-co-EDMA)) network. sigmaaldrich.com These materials have found applications as reactive monoliths, which can be used as stationary phases in chromatography due to their porous structure and the presence of reactive chlorohydrin groups that allow for further functionalization. sigmaaldrich.comresearchgate.net

The properties of the resulting crosslinked polymer are highly dependent on the concentration of the crosslinker, EDMA. An increase in the EDMA content generally leads to a higher crosslinking density. This, in turn, affects the swelling behavior of the hydrogel. A higher crosslinking density results in a more tightly bound network, which restricts the uptake of solvent and leads to a decrease in the equilibrium swelling ratio. nih.govresearchgate.net

The relationship between the crosslinker concentration and the swelling properties of a hydrogel can be quantified by determining parameters such as the molecular weight between crosslinks (Mc). A lower Mc value indicates a higher degree of crosslinking and is typically associated with lower swelling. The porosity of the material is also influenced by the amount of crosslinker used, with higher concentrations of EDMA generally leading to decreased porosity. nih.govresearchgate.net

While specific data on the mechanical and thermal properties of poly(CHPMA-co-EDMA) systems are not extensively detailed in the currently available literature, the general principles of crosslinked polymers suggest that an increased concentration of EDMA would lead to a more rigid material with enhanced thermal stability. The reactive chlorine and hydroxyl groups on the CHPMA units within the crosslinked network remain available for post-synthesis modification, making these materials versatile platforms for the development of functional materials.

Polymer Microstructure and Architecture Characterization

Tacticity Analysis in Poly(3-chloro-2-hydroxypropyl Methacrylate) and Copolymers

Tacticity describes the stereochemical arrangement of chiral centers within a macromolecule. For a vinyl polymer like poly(this compound), or poly(CHPMA), the orientation of the ester side groups relative to the polymer backbone dictates the polymer's physical and mechanical properties. While specific studies on the tacticity of poly(CHPMA) are not extensively detailed in the literature, the principles can be understood through the analysis of analogous polymers like poly(methyl methacrylate) (PMMA). jlu.edu.cn The tacticity of such polymers is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy. jlu.edu.cn

The relative orientation of adjacent monomer units is described in terms of triads, which are sequences of three monomer units.

Isotactic triads (I): The side groups of all three monomer units are on the same side of the polymer backbone.

Syndiotactic triads (S): The side groups alternate from one side of the backbone to the other.

Heterotactic triads (H): There is no regular, repeating pattern of side group orientation.

In studies of PMMA synthesized via Atom Transfer Radical Polymerization (ATRP), the polymers were found to be predominantly syndiotactic. jlu.edu.cn The tendency to form these syndiotactic sequences was observed to decrease as the polymerization temperature increased. jlu.edu.cn

The stereochemistry can also be described by diads, which are pairs of adjacent monomer units.

Meso diads (m): Both side groups are on the same side of the polymer chain.

Racemic diads (r): The two side groups are on opposite sides of the chain.

Molecular Weight and Polydispersity Determination of Polymerized Products

The molecular weight and polydispersity index (PDI) are fundamental characteristics of polymers that influence their mechanical, thermal, and solution properties. For copolymers containing CHPMA, these parameters are typically determined using Gel Permeation Chromatography (GPC). acs.org GPC separates polymer molecules based on their hydrodynamic volume in solution.

Controlled polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP), are often employed to synthesize well-defined block copolymers containing CHPMA with controlled molecular weights and low polydispersity. rsc.orgnih.gov For example, the synthesis of polystyrene-block-poly((this compound)-co-(4-methoxymethylstyrene)) (PS-b-P(ClHPMA-co-MMS)) has been reported, demonstrating the ability to create complex polymer architectures. rsc.orgresearchgate.net

Table 1: Example of Polymerization Data for a Methacrylate-based Block Copolymer

| Polymer | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| PEG-b-PEYM | ATRP | 15,300 | 1.18 |

| PEG-b-PEYM | ATRP | 22,100 | 1.25 |

| PEG-b-PEYM | ATRP | 35,800 | 1.34 |

Data is illustrative and based on findings for similar block copolymers synthesized via ATRP. Mn = Number-average molecular weight, PDI = Polydispersity Index, Mw = Weight-average molecular weight. nih.gov

Investigation of Polymer Morphology and Aggregation Behavior

The morphology of CHPMA-containing polymers, particularly block copolymers, in solution is a key area of research due to their potential for self-assembly into ordered nanostructures.

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can self-assemble into micelles in a selective solvent. rsc.org For block copolymers incorporating CHPMA, this process has been demonstrated. For instance, polystyrene-based block copolymers with a CHPMA-containing segment form nanoaggregates when placed in a solvent that is selective for one of the blocks, such as methanol. rsc.orgresearchgate.net

The structure and size of these resulting micelles can be investigated using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). acs.orgrsc.org The morphology of these self-assembled structures is influenced by the composition of the block copolymer and the method of micelle preparation. rsc.org

CHPMA is a versatile monomer for the creation of crosslinked polymeric structures such as microspheres and monoliths. Poly(this compound) microgels have been synthesized via surfactant-free emulsion polymerization, using a cross-linking agent like ethylene (B1197577) glycol dimethacrylate (EGDMA). hacettepe.edu.tr These microgels are spherical polymer particles that are swollen by a solvent.

Furthermore, reactive monoliths have been prepared through the polymerization of CHPMA with a crosslinking agent. researchgate.net These monolithic structures are continuous, porous materials that can be functionalized for various applications, such as chromatography. researchgate.net The porous properties of these materials are controlled by the polymerization conditions, including the type of porogenic solvent used. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3-Chloro-2-hydroxypropyl methacrylate (B99206) | CHPMA |

| Poly(this compound) | Poly(CHPMA) |

| Poly(methyl methacrylate) | PMMA |

| Polystyrene | PS |

| 4-methoxymethylstyrene | MMS |

| Polystyrene-block-poly((this compound)-co-(4-methoxymethylstyrene)) | PS-b-P(ClHPMA-co-MMS) |

| Ethylene glycol dimethacrylate | EGDMA |

| Poly(ethylene glycol) | PEG |

| Poly(2-ethoxytetrahydrofuran-2-yloxyethyl methacrylate) | PEYM |

Post Polymerization Functionalization Strategies for Poly 3 Chloro 2 Hydroxypropyl Methacrylate Based Materials

Nucleophilic Substitution Reactions

The cornerstone of modifying poly(3-chloro-2-hydroxypropyl methacrylate) [poly(CHPMA)] lies in the reactivity of its side-chain chlorine atom towards nucleophiles. This reactivity allows for the direct introduction of a wide array of functional groups, profoundly altering the chemical and physical properties of the parent polymer.

Modification of Side-Chain Chlorine Moieties

The chlorine atom on the propyl side chain of poly(CHPMA) serves as a reactive handle for nucleophilic substitution, enabling the covalent attachment of various functional molecules. This process is a straightforward and efficient method for tailoring the polymer's characteristics. For instance, block copolymers containing poly(CHPMA) have been functionalized by the nucleophilic substitution of the side-chain chlorine with 1-mesityl-1H-imidazole to introduce imidazolium (B1220033) groups. rsc.org

Similarly, porous monoliths prepared by the copolymerization of 3-chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) and a crosslinker like ethylene (B1197577) glycol dimethacrylate (EDMA) can be functionalized post-polymerization. In one such application, the poly(HPMA-Cl-co-EDMA) monolith was treated with sodium bisulfite (NaHSO3) to introduce sulfonic acid groups, transforming the material into a strong cation exchanger. nih.gov The reaction with amine-rich molecules is also a common strategy. Poly(CHPMA) microgels have been successfully modified with nucleophiles such as tris(2-aminoethyl)amine (B1216632) (TAEA) and the macromolecule polyethylenimine (PEI), demonstrating the versatility of this approach for creating amine-rich materials. hacettepe.edu.tr

These modifications are summarized in the table below:

| Nucleophile | Functional Group Introduced | Resulting Material Property | Reference |

|---|---|---|---|

| 1-Mesityl-1H-imidazole | Imidazolium Salt | Ionic Liquid-like Functionality | rsc.org |

| Sodium Bisulfite (NaHSO3) | Sulfonic Acid (-SO3H) | Strong Cation Exchanger | nih.gov |

| Tris(2-aminoethyl)amine (TAEA) | Primary and Secondary Amines | Amine-Rich, Chelating | hacettepe.edu.tr |

| Polyethylenimine (PEI) | Polyamine Network | High Density of Amine Groups | hacettepe.edu.trresearchgate.net |

Derivatization to Quaternary Ammonium (B1175870) Structures

A particularly important application of nucleophilic substitution on poly(CHPMA) is its reaction with tertiary amines to form quaternary ammonium salts. This quaternization reaction converts the polymer into a strong anion exchanger, a class of materials widely used in separation and purification processes. youtube.com The reaction involves the alkylation of a tertiary amine, such as trimethylamine (B31210), by the chloropropyl group on the polymer, resulting in a covalently attached quaternary ammonium chloride moiety. youtube.comgoogle.com

This process is analogous to the synthesis of other quaternary ammonium compounds where a reactive chloride is present. google.commdpi.com The resulting materials are characterized by a fixed positive charge, making them highly effective for binding and exchanging anions. The efficiency of the quaternization can be influenced by reaction conditions and the choice of the tertiary amine. For example, studies on the amination of similar vinylbenzyl chloride-based polymers have shown that ethanolic trimethylamine can lead to a high degree of amination. researchgate.net The general reaction scheme involves the attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the carbon atom bonded to the chlorine, displacing the chloride ion. google.com

This derivatization is fundamental for creating materials for applications such as ion-exchange chromatography and water treatment. researchgate.netmdpi.com

Grafting Techniques on Polymer Scaffolds

The reactivity of poly(CHPMA) makes it an excellent scaffold material for grafting other molecules, especially in the form of porous monoliths and microspheres. These scaffolds provide a high surface area for subsequent chemical modifications.

Surface Modification of Polymer Monoliths and Microspheres

Porous polymer monoliths and microspheres are often synthesized from CHPMA and a cross-linking monomer like ethylene glycol dimethacrylate (EDMA). nih.govresearchgate.net This creates a rigid, porous structure with reactive chlorohydrin groups distributed throughout the surface. These groups are then readily available for post-polymerization functionalization.

One example involves the modification of a poly(HPMA-Cl-co-EDMA) monolithic capillary column with triethanolamine. This reaction increases the hydrophilicity of the monolith's surface, making it suitable for use in Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov Similarly, monosized porous and hydrophilic polymer microspheres made from poly(HPMA-Cl-co-EDMA) have been functionalized through reactions with the side-chain chlorine. researchgate.net The ability to perform these modifications on a pre-formed porous structure allows for the creation of customized separation media with controlled permeability and surface chemistry. researchgate.net

Attachment of Specific Ligands and Macromolecules (e.g., Polyethylenimine, Beta-Cyclodextrin, Octadecylamine)

The grafting capabilities of poly(CHPMA) scaffolds allow for the covalent attachment of specific ligands and large macromolecules to tailor the material for highly specific applications. This strategy combines the robust structure of the polymer scaffold with the unique functionality of the attached molecule.

Key examples of grafted ligands include:

Polyethylenimine (PEI): This highly branched polyamine can be grafted onto poly(HPMA-Cl-co-EDMA) microspheres and monoliths. hacettepe.edu.trresearchgate.net The reaction occurs via nucleophilic substitution between the amine groups of PEI and the chlorine atoms on the polymer scaffold, creating a high density of anion-exchange sites. researchgate.net

Beta-Cyclodextrin (β-CD): Cyclodextrins are used in chiral separations due to their ability to form inclusion complexes with enantiomers. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been grafted onto epoxy-activated monoliths. nih.gov A similar strategy can be employed with poly(CHPMA), where the chlorohydrin group is first converted to an epoxide, which then readily reacts with the hydroxyl groups of the cyclodextrin (B1172386). This creates a stationary phase capable of enantioseparation. nih.gov

Octadecylamine (B50001): While not explicitly detailed for poly(CHPMA) in the search results, the well-established reactivity of the chloropropyl group with amines indicates that long-chain alkylamines like octadecylamine can be readily grafted. This modification would impart significant hydrophobicity to the polymer surface, creating a reversed-phase stationary phase for chromatographic applications.

| Grafted Ligand/Macromolecule | Purpose of Modification | Resulting Application | Reference |

|---|---|---|---|

| Polyethylenimine (PEI) | Introduce a high density of amine groups | Anion-exchange chromatography, heavy metal chelation | hacettepe.edu.trresearchgate.net |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Create chiral recognition sites | Chiral capillary electrochromatography (CEC) | nih.gov |

| Octadecylamine | Increase surface hydrophobicity | Reversed-phase chromatography | (Inferred) |

Conversion to Reactive Functional Groups

The chlorohydrin group of poly(CHPMA) can itself be converted into other reactive functionalities, further expanding its synthetic utility. This two-step functionalization strategy opens pathways to chemistries not directly accessible from the chlorohydrin.

A primary example is the conversion of the 3-chloro-2-hydroxypropyl group into a glycidyl (B131873) (epoxy) group. This is typically achieved via a dehydrochlorination reaction under basic conditions, where the hydroxyl proton is abstracted, and the resulting alkoxide attacks the adjacent carbon, displacing the chloride and forming a reactive three-membered epoxy ring. google.comgoogle.com

Once formed, the pendant epoxy groups are highly susceptible to ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This provides a versatile platform for further functionalization. For example, research on other methacrylate polymers has shown that surface hydroxyl groups can be reacted with glycerol (B35011) diglycidyl ether to introduce epoxy functionalities, which are then used to bond polyamines or other ligands. nih.gov This demonstrates the synthetic utility of the epoxy group as a reactive intermediate for post-polymerization modification.

Furthermore, the secondary hydroxyl group present in the poly(CHPMA) side chain offers another site for modification. For instance, it can be reacted with succinic anhydride (B1165640) to introduce a reactive carboxylic acid group, a technique demonstrated on other hydroxy-functional polymers. acs.org This conversion adds another dimension to the functionalization potential of poly(CHPMA)-based materials.

Generation of Epoxide Functionalities

The conversion of the pendant chlorohydrin group of p(CHPMA) into a highly reactive epoxide functionality is a cornerstone of its post-polymerization modification. This transformation effectively converts the p(CHPMA) into poly(glycidyl methacrylate) (pGMA), a polymer widely recognized for its utility as a reactive scaffold. korea.ac.kr The reaction proceeds via an intramolecular ring-closing reaction, specifically a dehydrochlorination, which is typically induced by a base. google.com

The process involves the deprotonation of the hydroxyl group by the base, forming an alkoxide intermediate. This is followed by an intramolecular nucleophilic attack of the alkoxide on the adjacent carbon atom bearing the chlorine atom, which is displaced as a chloride ion, resulting in the formation of a stable three-membered epoxide ring. This reaction is analogous to the final step in the industrial synthesis of glycidyl methacrylate monomer from epichlorohydrin (B41342) and methacrylic acid, where the this compound intermediate is treated with a base to close the ring. google.comijarsct.co.in

Various basic compounds can be utilized to facilitate this transformation. The choice of base and solvent system is critical to ensure high conversion efficiency while minimizing potential side reactions, such as intermolecular cross-linking or hydrolysis of the epoxide ring.

Table 1: Reaction Conditions for Epoxide Formation from Chlorohydrin Precursors

| Precursor/Polymer | Base/Reagent | Solvent | Temperature (°C) | Outcome/Yield | Reference |

|---|---|---|---|---|---|

| This compound (monomer) | Basic carbonate compound | Polar solvent | Not specified | High selectivity for glycidyl methacrylate | google.com |

| This compound (monomer) | Dilute Sodium Hydroxide (NaOH) | Water | ~55 (during purification) | Crude glycidyl methacrylate layer obtained | google.com |

| Methacrylic acid + Epichlorohydrin (forms CHPMA in situ) | Quaternary ammonium salt (catalyst), followed by base | Not specified | 85 | 93.5% yield of glycidyl methacrylate | chemicalbook.com |

| Poly(this compound) | Generic Base (e.g., NaOH, KOH, organic amines) | Aprotic solvent | Room to moderate temp. | Formation of pendant epoxide groups (poly(glycidyl methacrylate)) | korea.ac.krgoogle.com |

This table presents illustrative conditions for the conversion of chlorohydrin to epoxide, based on monomer synthesis principles applicable to the polymer.

Introduction of Ion-Exchange Capabilities (e.g., Sulfonation)

Introducing ion-exchange capabilities to p(CHPMA)-based materials can be achieved by covalently attaching charged functional groups, such as sulfonic acid moieties (-SO₃H). The resulting polymer, a strong cation-exchange resin, can be utilized in separation processes, water treatment, and catalysis. While direct sulfonation of p(CHPMA) is not widely documented, established sulfonation methods for other polymers containing hydroxyl or reactive groups can be adapted. google.comgoogle.com

One potential pathway involves the direct sulfonation of the secondary hydroxyl group on the p(CHPMA) backbone using a suitable sulfonating agent. A more common and controllable approach is to first modify the pendant chlorohydrin group with a molecule that is amenable to sulfonation. For example, the polymer can be reacted with an aromatic amine or phenol, introducing an aromatic ring which can then be sulfonated under relatively mild conditions.

The sulfonation of polymers is typically performed using agents like concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or sulfur trioxide complexes. google.commdpi.com The reaction conditions, including temperature, reaction time, and the concentration of the sulfonating agent, must be carefully controlled to achieve the desired degree of sulfonation without causing polymer degradation or excessive cross-linking. google.com The ion-exchange capacity of the final material, a critical performance metric, is determined by the concentration of sulfonic acid groups introduced onto the polymer chain and is typically measured in milliequivalents per gram (meq/g). google.com

Table 2: Representative Polymer Sulfonation Methods and Resulting Ion-Exchange Capacities

| Polymer Matrix | Sulfonating Agent | Temperature (°C) | Ion-Exchange Capacity (meq/g) | Reference |

|---|---|---|---|---|

| Styrene-divinylbenzene copolymer | 98% Sulfuric Acid | 125 | 4.40 | google.com |

| Styrene-divinylbenzene copolymer | Sulfur trioxide in ethane (B1197151) dichloride | Room Temperature | 4.43 | google.com |

| Styrene-divinylbenzene copolymer | 95-100% Sulfuric Acid | 90-110 | High capacity (specific value not stated) | google.com |

| Polystyrene block (in a block copolymer) | Acetyl sulfate | Not specified | Variable, controlled by reaction | mdpi.com |

This table shows examples of sulfonation on different polymer backbones to illustrate the general process and achievable ion-exchange capacities.

Strategies for Enhanced Hydrophilicity and Bioconjugation

The versatility of the p(CHPMA) scaffold is further demonstrated by its modification to enhance water compatibility and to enable the covalent attachment of biomolecules. These modifications are crucial for applications in biomedicine, such as drug delivery systems, biosensors, and biocompatible coatings. polysciences.com

Enhanced Hydrophilicity: The inherent hydrophilicity of p(CHPMA) can be significantly increased by reacting the pendant chlorohydrin group with highly hydrophilic molecules. This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. Alternatively, the epoxide-functionalized polymer (pGMA) can be used, as the epoxide ring is highly susceptible to ring-opening by various nucleophiles. korea.ac.kr

Common strategies include reacting the polymer with:

Amines: Small polyamines like tris(2-aminoethyl)amine (TAEA) or hydrophilic polymers like poly(ethyleneimine) (PEI) can be grafted onto the p(CHPMA) backbone. hacettepe.edu.tr This introduces multiple amine groups, which are protonated in aqueous media, leading to enhanced swelling and water solubility.

Thiols: Thiol-containing molecules, such as thioglycerol or cysteine, can react with the chlorohydrin or epoxide groups to introduce additional hydroxyl or carboxyl functionalities.

Alcohols/Polyols: Grafting hydrophilic polymer chains like poly(ethylene glycol) (PEG) via an ether linkage enhances hydrophilicity and can confer "stealth" properties to reduce non-specific protein adsorption.

Bioconjugation: The ability to covalently link biomolecules (e.g., proteins, peptides, DNA) to a polymer is essential for creating functional biomaterials. The epoxide-functionalized form of p(CHPMA), pGMA, is an exceptionally effective platform for bioconjugation. nih.govacs.org The epoxide rings react readily with nucleophilic groups found on proteins, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. korea.ac.kr This reaction forms a stable carbon-nitrogen bond without the need for coupling agents like EDC/NHS, which can sometimes have undesirable side reactions. nih.govacs.org

Furthermore, the pendant hydroxyl group that is formed upon epoxide ring-opening provides an additional site for further functionalization and can contribute to the material's hydrophilicity. The ability to perform these modifications in aqueous, room-temperature conditions makes the platform particularly attractive for immobilizing sensitive biological molecules. acs.org

Table 3: Functionalization Strategies for Hydrophilicity and Bioconjugation

| Reactive Polymer | Reagent/Biomolecule | Resulting Functionality | Application | Reference |

|---|---|---|---|---|

| p(CHPMA) | Tris(2-aminoethyl)amine (TAEA) | Pendant polyamine groups | Enhanced hydrophilicity, metal chelation | hacettepe.edu.tr |

| p(CHPMA) | Poly(ethyleneimine) (PEI) | Grafted PEI chains | Enhanced hydrophilicity, gene delivery | hacettepe.edu.tr |

| p(GMA) (from p(CHPMA)) | Primary Amines (e.g., propylamine) | Amine-opened epoxide (amino alcohol) | Model for bioconjugation | acs.org |

| p(GMA) (from p(CHPMA)) | Proteins (e.g., NeutrAvidin) | Covalently immobilized protein | Bioassays, affinity chromatography | nih.gov |

| p(GMA) (from p(CHPMA)) | Peptides/Proteins | Stable bioconjugate | Functional biomaterials, microarrays | korea.ac.krnih.gov |

Advanced Material Development and Research Applications

Biomaterials Science and Biomedical Engineering

The ability to precisely control the chemical and physical properties of polymers derived from ClHPMA makes them prime candidates for sophisticated biomedical applications. By modifying the polymer backbone, materials can be engineered to be biocompatible, support cellular interactions, deliver therapeutic agents, and resist microbial contamination.

Development of Biocompatible Polymers for Medical Devices

The development of biocompatible materials is fundamental to the success of medical devices that come into contact with biological tissues. Polymers based on methacrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), are well-known for their use in biomedical applications due to their inherent biocompatibility. rsc.orgsciencepublishinggroup.com However, the introduction of ClHPMA into polymer systems provides a strategic advantage through its capacity for functionalization.

The chloro and hydroxyl groups on the poly(ClHPMA) backbone act as reactive handles for grafting various molecules that can enhance biocompatibility. For instance, surfaces can be modified with zwitterionic molecules, which mimic the cell membrane's surface chemistry, or with polyethylene (B3416737) glycol (PEG) chains. These modifications create a hydration layer that effectively prevents non-specific protein adsorption and subsequent biofouling, a common cause of medical device failure. mdpi.com This functionalization is critical for applications such as cardiovascular implants, catheters, and biosensors, where minimizing foreign body response is essential. nih.gov

Functionalized Polymers for Tissue Engineering Scaffolds

Tissue engineering aims to regenerate or replace damaged tissues by using porous scaffolds that support cell growth and guide tissue formation. Polymers derived from ClHPMA are excellent candidates for creating these scaffolds. hacettepe.edu.tr They can be copolymerized with cross-linking agents to form hydrogels—three-dimensional polymer networks that can absorb large amounts of water, mimicking the natural extracellular matrix (ECM). mdpi.comnih.gov

The true potential of ClHPMA in this field lies in its functionalization capability. The reactive chloropropyl group allows for the covalent attachment of bioactive molecules, such as peptides (e.g., RGD sequences) and growth factors, directly to the scaffold surface. hacettepe.edu.tr This bio-functionalization actively promotes cell adhesion, proliferation, and differentiation, accelerating the tissue regeneration process. Research has demonstrated the synthesis of poly(ClHPMA) microgels, which can serve as building blocks for creating scaffolds with controlled porosity and mechanical properties suitable for supporting various cell types, including bone and soft tissues. hacettepe.edu.trmdpi.com

Polymeric Systems for Controlled Drug Delivery

Controlled drug delivery systems are designed to release a therapeutic agent at a predetermined rate and location within the body, enhancing efficacy and reducing side effects. psu.edu Polymers containing ClHPMA are highly adaptable for creating such systems through several distinct mechanisms.

One major approach is the covalent conjugation of drugs to the polymer backbone. The chloro or hydroxyl groups on the ClHPMA monomer unit can be used to attach drug molecules, often via a linker that is designed to cleave under specific physiological conditions, such as the acidic environment of a tumor or the presence of certain enzymes. nih.gov This ensures that the drug is released specifically at the target site.

Another strategy involves using ClHPMA-based polymers to form nanocarriers like micelles or nanoparticles. These structures can encapsulate hydrophobic drugs within their core, protecting them during circulation and facilitating their delivery. The release of the drug is then governed by the swelling or degradation of the polymer matrix, which can be tuned by adjusting the polymer's composition and structure. mdpi.com

Table 1: Applications of Functionalized Poly(ClHPMA) in Biomedical Engineering

| Application Area | Functionalization Strategy | Role of 3-Chloro-2-hydroxypropyl methacrylate (B99206) (ClHPMA) | Research Finding |

|---|---|---|---|

| Biocompatible Coatings | Grafting of zwitterionic or PEG molecules onto the polymer backbone. | Provides reactive sites (chloro and hydroxyl groups) for post-polymerization modification. | Modified surfaces resist protein adsorption, reducing foreign body response and improving device longevity. mdpi.comnih.gov |

| Tissue Engineering Scaffolds | Covalent attachment of bioactive peptides (e.g., RGD) or growth factors. | Acts as a functional monomer in the scaffold backbone, enabling surface bio-functionalization. | Promotes specific cell adhesion and proliferation, guiding the formation of new tissue. hacettepe.edu.trnih.gov |

| Controlled Drug Delivery | Covalent conjugation of drugs via pH- or enzyme-sensitive linkers. | Serves as the anchor point for attaching drug molecules to the polymer carrier. | Enables targeted drug release in specific physiological environments, such as tumors. nih.govmdpi.com |

| Antimicrobial Surfaces | Quaternization of the chloropropyl group with tertiary amines to form cationic polymers. | Provides the reactive chloro-group for conversion into a permanent antimicrobial moiety. | The resulting quaternary ammonium (B1175870) polymers effectively kill bacteria like S. aureus and E. coli on contact. usm.edu |

Antimicrobial and Antifouling Biomaterials through Functionalization

Bacterial colonization on the surface of medical implants and devices is a significant cause of healthcare-associated infections. Creating materials with intrinsic antimicrobial properties is a key strategy to combat this issue. Polymers functionalized with ClHPMA offer a robust platform for developing non-leaching antimicrobial surfaces. rsc.orgresearchgate.net

The most common approach involves the chemical modification of the pendant chloropropyl group. By reacting the polymer with a tertiary amine, the chloro group is converted into a quaternary ammonium compound (QAC). usm.educapes.gov.br The resulting cationic polymer surface disrupts the integrity of bacterial cell membranes upon contact, leading to cell death without releasing any biocidal agents into the environment. nih.gov Studies have demonstrated that methacrylate polymers containing these QAC moieties are effective against a broad spectrum of microbes, including Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. usm.edu This makes them highly suitable for use in wound dressings, catheters, and surgical instruments. nih.gov

Immunomodulatory Applications of Modified Cellulose (B213188) Derivatives

Cellulose is a natural, abundant, and biocompatible polymer, but its utility is often limited by its poor solubility and lack of reactivity. Chemical modification can impart new functionalities, and reagents similar in structure to ClHPMA, such as 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHTAC), are used extensively for this purpose. google.comresearchgate.net

This process, known as cationization, involves grafting the reactive molecule onto the hydroxyl groups of the cellulose backbone. This introduces permanent positive charges, transforming the inert cellulose into a reactive material that can interact with negatively charged biological molecules and cell surfaces. Cationic cellulose derivatives have shown potential in immunomodulatory applications, where they can influence the behavior of immune cells. This is particularly relevant for advanced wound care products, where modulating the inflammatory response is crucial for healing. Furthermore, modified cellulose aerogels have been developed for advanced purification and separation processes in the food and biopharmaceutical industries. nih.gov

Separation Science and Analytical Chemistry

Beyond biomedical applications, the unique reactivity of ClHPMA is leveraged in the field of separation science to create custom chromatographic materials. The performance of techniques like High-Performance Liquid Chromatography (HPLC) depends heavily on the chemistry of the stationary phase, which is responsible for separating the components of a mixture.

Poly(ClHPMA) serves as an ideal reactive precursor for synthesizing a wide variety of stationary phases. Researchers have developed monolithic columns by copolymerizing ClHPMA with a cross-linker such as ethylene (B1197577) dimethacrylate. sigmaaldrich.com This creates a continuous, porous polymer rod with a high surface area and readily accessible reactive chloropropyl groups.

This "reactive monolith" can be easily functionalized to generate different chromatographic selectivities. For example, reacting the monolith with different amines, thiols, or alcohols can introduce hydrophobic, hydrophilic, ion-exchange, or affinity functionalities onto the surface. This "tailoring flexibility" allows for the creation of bespoke separation media designed for specific analytical challenges, from pharmaceutical analysis to proteomics. sigmaaldrich.com

Table 2: Poly(ClHPMA)-Based Reactive Intermediates in Separation Science

| Modification Reaction | Ligand Attached to Polymer | Resulting Chromatography Mode | Application Example |

|---|---|---|---|

| Reaction with Octadecylamine (B50001) | C18 Alkyl Chain | Reversed-Phase Chromatography (RPC) | Separation of non-polar molecules like fatty acids or steroids. |

| Reaction with Sulfopropylamine | Sulfonic Acid Group | Strong Cation Exchange (SCX) | Separation of positively charged molecules like proteins and peptides. |

| Reaction with Diethylaminoethylamine | Diethylaminoethyl (DEAE) Group | Weak Anion Exchange (WAX) | Separation of negatively charged molecules like nucleic acids or acidic proteins. |

| Reaction with Mercaptoethanol | Thiol Group | Thiol-Disulfide Exchange / Covalent Chromatography | Immobilization of thiol-containing biomolecules or specific protein capture. |

Development of Stationary Phases for Liquid Phase Separation Techniques

The versatility of CHPMA is prominently featured in the development of stationary phases for various liquid chromatography techniques. Its ability to be co-polymerized with cross-linkers like ethylene dimethacrylate (EDMA) allows for the creation of robust, porous monolithic materials. The resulting poly(3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) monoliths serve as a reactive platform that can be further functionalized to suit specific separation modes. sigmaaldrich.com The key advantage lies in the reactive chlorohydrin group, which provides a convenient site for chemical modification, enabling the tailoring of the stationary phase's surface chemistry.

In High-Performance Liquid Chromatography (HPLC), CHPMA-based polymers are utilized to create durable and versatile stationary phases. The initial polymer, often synthesized as a monolith within a capillary, can be chemically altered to introduce a range of functionalities. For instance, the reactive chlorine atom can be substituted by various nucleophiles to introduce hydrophobic alkyl chains for reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. evitachem.com This adaptability allows for the creation of custom stationary phases with specific selectivities for complex mixtures.

Capillary Electrochromatography (CEC) combines the high separation efficiency of capillary electrophoresis with the selectivity of liquid chromatography. In this technique, a porous stationary phase is created inside a capillary. CHPMA is an ideal monomer for fabricating these "monolithic" stationary phases. A poly(HPMA-Cl-co-EDMA) capillary monolith can be synthesized via free radical copolymerization directly within the capillary. sigmaaldrich.com This creates a continuous, porous rod with a high surface area and good permeability. The surface of this monolith can then be modified to create the desired stationary phase for separating analytes, leveraging the principles of open-tubular capillary electrochromatography (OT-CEC) where the stationary phase is coated on the inner wall. rsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a crucial technique for separating highly polar compounds. CHPMA-based monoliths have been successfully employed as a precursor for HILIC stationary phases. sigmaaldrich.com The reactive poly(HPMA-Cl-co-EDMA) monolith can be chemically modified to introduce polar functional groups. For example, the chlorohydrin groups can be converted into diol groups, which are highly polar and effective for HILIC separations. This approach was demonstrated in a study where a CHPMA-based monolith was proposed as a reactive starting material with significant flexibility for tailoring stationary phases specifically for HILIC applications. sigmaaldrich.com

| Separation Technique | Role of this compound (CHPMA) | Resulting Material | Key Feature |

| HPLC | Monomer for creating polymeric stationary phases. evitachem.com | Functionalized CHPMA-based polymers. | Reactive groups allow for the introduction of hydrophobic functionalities for reversed-phase separations. evitachem.com |

| CEC | Monomer for in-situ synthesis of capillary monoliths. sigmaaldrich.com | Poly(HPMA-Cl-co-EDMA) monoliths. sigmaaldrich.com | Provides a high-surface-area, modifiable support for electrochromatographic separations. sigmaaldrich.comrsc.org |

| HILIC | Precursor for creating polar stationary phases. sigmaaldrich.com | Diol-functionalized monoliths. | The chloro and hydroxyl groups are converted to create a hydrophilic surface suitable for separating polar analytes. sigmaaldrich.comnih.gov |

Design of Ion-Exchange Resins

The reactive nature of the chlorine atom in the CHPMA monomer unit is highly advantageous for designing ion-exchange resins. After polymerization, the polymer backbone is rich in pendant chlorohydrin groups. These groups can undergo facile nucleophilic substitution reactions to introduce charged functionalities.

Cation-Exchange Resins: To create a cation-exchange resin, the polymer can be reacted with reagents that introduce acidic groups. For example, reaction with sulfite (B76179) salts can attach sulfonic acid groups (-SO₃⁻), resulting in a strong acid cation exchanger. muro-chem.co.jp Alternatively, oxidation of the hydroxyl group or reaction sequences leading to a carboxylic acid group (-COO⁻) can produce a weak acid cation exchanger. muro-chem.co.jp

Anion-Exchange Resins: For anion-exchange resins, the chlorine can be reacted with secondary or tertiary amines to introduce amine functionalities. Subsequent quaternization of these amines with alkyl halides yields quaternary ammonium groups (-N⁺R₃), which act as strong base anion-exchange sites. muro-chem.co.jp

This chemical flexibility allows for the production of resins with varying ion-exchange capacities and strengths, suitable for purifying a wide range of molecules from small ions to large proteins. nih.gov

Chiral Chromatography Supports

Chiral separations are critical in the pharmaceutical industry, where enantiomers of a drug can have vastly different pharmacological effects. This compound is a valuable building block for chiral stationary phases (CSPs) for two main reasons. First, the monomer itself contains a chiral center at the C2 (hydroxyl-bearing) carbon. Polymerization of an enantiomerically pure form of the monomer can lead to a chiral polymer backbone. Second, and more commonly, the reactive chloro and hydroxyl groups serve as handles to attach known chiral selectors, such as cyclodextrin (B1172386) derivatives or phenylcarbamates. nih.gov For example, research has shown that chlorinated phenylcarbamate derivatives of cyclodextrins exhibit excellent chiral separation capabilities. nih.gov The CHPMA polymer provides a stable and porous support onto which these or other chiral selectors can be covalently bonded, creating a robust CSP for chromatographic resolution of enantiomers.

Enzyme Immobilization on Polymeric Supports

Immobilizing enzymes onto solid supports enhances their stability and allows for their reuse in industrial-scale biocatalysis. Polymers derived from CHPMA are excellent candidates for such supports. The pendant chlorohydrin group is readily activated for the covalent attachment of enzymes. The most common approach involves the reaction of the epoxide group (formed from the chlorohydrin under basic conditions) with nucleophilic residues on the enzyme's surface, such as the amino groups of lysine (B10760008). nih.gov This forms a stable, covalent bond that securely tethers the enzyme to the polymer support. This method prevents enzyme leaching and often improves thermal and operational stability compared to the free enzyme. nih.govresearchgate.net The hydrophilic nature of the hydroxyl groups on the polymer can also help to create a favorable microenvironment for the enzyme's catalytic activity. nih.gov

Polymer Coatings and Adhesives Research

The inherent reactivity of this compound makes it a key component in the synthesis of functional polymers for coatings and adhesives. evitachem.com The monomer's structure allows for the creation of polymers with enhanced performance characteristics. Glycidyl (B131873) (meth)acrylate, a related compound that can be produced from CHPMA, is also a well-known raw material for various coatings and adhesives. google.com

The hydroxyl groups present in the structure of polymers made from CHPMA are crucial for improving adhesion to various surfaces. evitachem.comatamankimya.com This is a known characteristic for hydroxy-functionalized methacrylate polymers, which are used in coatings for metal and automotive applications. atamankimya.com The formulation of copolymers allows for the precise introduction of these functional groups, leading to reactive polymers with superior adhesive properties. The combination of both chloro and hydroxy groups in CHPMA provides multiple sites for interaction and cross-linking, further enhancing the adhesive strength and durability of the final coating. evitachem.com

The chloro and hydroxyl groups on the CHPMA monomer are reactive sites that can be chemically modified after polymerization. evitachem.comrsc.org This versatility allows for the creation of coatings with specific, tailored functionalities. For example, block copolymers containing CHPMA have been synthesized where the chlorine atoms on the polymer side chains are subsequently replaced through nucleophilic substitution reactions. rsc.org This post-polymerization modification enables the introduction of various functional groups, thereby altering the surface properties and reactivity of the coating as needed. This approach is fundamental to developing "smart" or functional coatings that can respond to external stimuli or perform specific chemical tasks.

Pharmaceutical Intermediates

This compound is identified as a versatile intermediate in the chemical and pharmaceutical industries. echemi.comguidechem.com Its utility stems from its reactive nature, which allows it to be a building block in the synthesis of more complex molecules. evitachem.com While not a final drug product itself, it serves as a starting material for creating polymers and copolymers that have applications in biomedical materials. evitachem.com The ability to polymerize and subsequently functionalize the resulting polymer makes CHPMA a valuable component in the development of materials for specialized pharmaceutical and medical applications.

Theoretical and Computational Studies of 3 Chloro 2 Hydroxypropyl Methacrylate Systems

Phase Equilibria Modeling in Supercritical Fluids

The use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), as a medium for polymerization and polymer processing has garnered significant interest. Understanding the phase behavior of monomers like CHPMA in scCO₂ is crucial for designing and optimizing such processes.

The Peng-Robinson equation of state is a widely used thermodynamic model for describing the phase behavior of fluid mixtures, especially at high pressures. Recent research has successfully applied this equation to model the phase equilibria of binary mixtures of CHPMA in supercritical CO₂. acs.org This modeling is essential for predicting the conditions under which a single-phase system is maintained, which is often a prerequisite for successful supercritical fluid polymerization.

A study on the phase transition behavior of binary mixtures containing 3-chloro-2-hydroxypropyl methacrylate (B99206) (referred to as 3C2HM in the study) in supercritical CO₂ was conducted at temperatures ranging from 313.2 to 393.2 K and pressures from 3.36 to 33.90 MPa. acs.org The experimental data for the solubility of the CHPMA system were correlated using the Peng-Robinson equation of state. The model's accuracy was evaluated by calculating the percentage of root-mean-square deviation (RSD%), which was found to be 4.70% for the CO₂ + CHPMA system, indicating a reasonably good fit of the model to the experimental data. acs.org The solution phase of this binary system exhibited Type I phase behavior. acs.org

To accurately model the phase behavior of mixtures using equations of state, binary interaction parameters (BIPs) are often introduced to account for the molecular interactions between the different components. In the case of the CHPMA/CO₂ system, molecular interaction parameters were evaluated at 353.2 K. acs.org The investigation revealed that the optimized molecular interaction parameters were close to zero. acs.org This finding suggests that the binary system of CHPMA and CO₂ behaves as a nearly ideal mixture, particularly as the temperature increases. acs.org The simulation of the critical solution curve characteristics further aids in understanding the interactions and transition behavior of the system. acs.org

Computational Analysis of Polymerization Kinetics and Thermodynamics

While extensive experimental work has been conducted on the polymerization of various methacrylate monomers, detailed computational studies specifically focused on the polymerization kinetics and thermodynamics of 3-Chloro-2-hydroxypropyl methacrylate are not widely available in the current literature. However, computational methodologies applied to other methacrylates, such as methyl methacrylate (MMA), provide a framework for understanding the potential behavior of CHPMA.

Density functional theory (DFT) has been employed to investigate the structure-reactivity relationship of different classes of acrylates and methacrylates, elucidating the effect of pendant groups on their polymerizability. acs.org Such studies calculate the rate coefficients for elementary steps like propagation, disproportionation, and chain transfer. acs.org For instance, a comprehensive DFT study on MMA homopolymerization assessed various functionals and basis sets to accurately calculate kinetic and thermodynamic properties. acs.org The M06-2X functional combined with a large basis set has been shown to provide activation energies for the propagation step that are in close agreement with experimental values for MMA. acs.org However, the same method can overestimate the heat of polymerization. acs.org Conversely, other functionals like MPW1B95 can yield more accurate heats of polymerization but may overestimate activation energies. acs.org These findings highlight the importance of selecting appropriate computational methods for reliable predictions.

It is reasonable to infer that similar computational approaches could be applied to CHPMA to understand how the chloro and hydroxyl functionalities on the propyl group influence the thermodynamics and kinetics of its polymerization. The polar nature of these substituents would likely affect the stability of the monomer and the propagating radical, thereby influencing the activation barriers and reaction enthalpies of the polymerization process.

Simulations of Degradation Pathways and Molecular Interactions

Understanding the degradation of poly(this compound) (p(CHPMA)) is crucial for assessing its long-term stability and environmental impact. While direct molecular dynamics or quantum chemical simulations of p(CHPMA) degradation are not extensively documented, studies on the thermal degradation of this polymer and simulations of other polymethacrylates offer significant insights.

Experimental studies on the thermal decomposition of p(CHPMA) microgels have been conducted using thermogravimetric analysis. hacettepe.edu.tr These studies allow for the determination of kinetic parameters for the degradation reactions, including activation energies, through various thermal degradation models. hacettepe.edu.tr For p(CHPMA) microgels, nucleation-nuclei growth models were found to be the most suitable for describing the thermal degradation process. hacettepe.edu.tr

From a computational standpoint, reactive molecular dynamics (RMD) simulations have been a powerful tool for investigating the thermal degradation mechanisms of polymers like poly(methyl methacrylate) (PMMA). nist.gov These simulations can provide atomistic details of the degradation process, including the initiation reactions and the relative reactivities of different radical species formed. nist.govresearchgate.net For PMMA, RMD simulations have shown that depolymerization is the primary degradation pathway, which is consistent with experimental observations. nist.gov It is plausible that p(CHPMA) also undergoes depolymerization to its monomer. Additionally, the presence of the chloro- and hydroxy-propyl group could introduce other degradation pathways, such as intramolecular cyclization or elimination reactions involving these functional groups.

Atomistic molecular dynamics simulations have also been used to study the effects of chemical damage, such as backbone bond scission and side-chain cross-linking, on the properties of acrylic polymers. mpg.deacs.org These simulations can quantify changes in structural and mechanical properties resulting from degradation. mpg.de Furthermore, quantum chemical studies can be employed to investigate the mechanisms of ester hydrolysis, a potential degradation pathway for methacrylate polymers in aqueous environments. nih.govfrontiersin.org The rate of hydrolysis is influenced by the molecular structure, and computational methods can predict the susceptibility of the ester group in p(CHPMA) to hydrolysis. nih.gov

Analytical and Spectroscopic Characterization of 3 Chloro 2 Hydroxypropyl Methacrylate and Its Polymers

Spectroscopic Methods for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in 3-Chloro-2-hydroxypropyl methacrylate (B99206) and for monitoring its polymerization. The FTIR spectrum of the CHPMA monomer exhibits characteristic absorption bands corresponding to its various functional moieties.

Key characteristic peaks in the FTIR spectrum of CHPMA include a broad band in the region of 3400-3500 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The presence of the methacrylate group is confirmed by the sharp and intense peak around 1720 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the ester group. The carbon-carbon double bond (C=C) of the methacrylate group gives rise to a peak at approximately 1638 cm⁻¹. Additionally, the C-Cl stretching vibration can be observed in the fingerprint region, typically around 750-850 cm⁻¹. mdpi.comresearchgate.net